molecular formula C5H6Cl2N2 B8605270 5-(dichloromethyl)-1-methylpyrazole CAS No. 1089212-40-7

5-(dichloromethyl)-1-methylpyrazole

Cat. No.: B8605270
CAS No.: 1089212-40-7
M. Wt: 165.02 g/mol
InChI Key: PNDBZMNVPCGABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(dichloromethyl)-1-methylpyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dichloromethyl)-1-methylpyrazole can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(dichloromethyl)-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as copper or palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Scientific Research Applications

5-(dichloromethyl)-1-methylpyrazole has numerous applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic systems.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 5-(dichloromethyl)-1-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(dichloromethyl)-1-methylpyrazole include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1089212-40-7

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

5-(dichloromethyl)-1-methylpyrazole

InChI

InChI=1S/C5H6Cl2N2/c1-9-4(5(6)7)2-3-8-9/h2-3,5H,1H3

InChI Key

PNDBZMNVPCGABH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(Cl)Cl

Origin of Product

United States

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